4-Fluorophthalonitrile
Overview
Description
4-Fluorophthalonitrile is an organic compound with the molecular formula C8H3FN2. It is a fluorinated derivative of phthalonitrile, characterized by the presence of a fluorine atom at the fourth position of the benzene ring. This compound is often used as a building block in organic synthesis, particularly in the preparation of phthalocyanines and other complex organic molecules .
Mechanism of Action
Target of Action
4-Fluorophthalonitrile is an aryl fluorinated building block . It is primarily used in the synthesis of other compounds, such as 2,29,20,2-tetrafluoropthalocyanito zinc (II) . Therefore, its primary targets would be the reactants in these synthesis reactions.
Result of Action
The result of this compound’s action is the formation of new compounds, such as 2,29,20,2-tetrafluoropthalocyanito zinc (II) . The molecular and cellular effects of its action would therefore depend on the properties of these resulting compounds.
Biochemical Analysis
Biochemical Properties
4-Fluorophthalonitrile plays a significant role in biochemical reactions, particularly in the synthesis of fluorinated compounds. It interacts with various enzymes and proteins, facilitating the formation of complex molecules. For instance, this compound is involved in the synthesis of tetrafluoropthalocyanito zinc (II), where it acts as a precursor. The interactions between this compound and enzymes are primarily based on its ability to form stable complexes, which are crucial for the subsequent biochemical reactions .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce oxidative stress in cells, leading to changes in gene expression and metabolic activity. Additionally, it has been observed to interfere with cell signaling pathways, which can result in altered cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical properties. Long-term exposure to this compound has been associated with alterations in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has minimal impact on cellular function, while higher doses can lead to significant changes in cellular metabolism and gene expression. Toxic or adverse effects have been observed at high doses, including oxidative stress and cellular damage. These findings highlight the importance of dosage considerations in research involving this compound .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within cells. Studies have shown that this compound can be transported across cell membranes and distributed to various cellular compartments, affecting its activity and function .
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. The compound is directed to particular compartments or organelles within the cell through targeting signals and post-translational modifications. This localization is crucial for its interactions with biomolecules and its role in biochemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Fluorophthalonitrile can be synthesized through various methods, including the nucleophilic aromatic substitution of 4-fluorobenzonitrile with cyanide ions. One common method involves the reaction of 4-fluorobenzonitrile with sodium cyanide in the presence of a suitable catalyst under controlled temperature and pressure conditions .
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale reactions using automated reactors to ensure precise control over reaction parameters. The process may include steps such as purification through recrystallization or distillation to achieve high purity levels required for further applications .
Chemical Reactions Analysis
Types of Reactions: 4-Fluorophthalonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The nitrile groups can be reduced to amines or oxidized to carboxylic acids, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in cyclization reactions to form phthalocyanines and other macrocyclic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium cyanide, potassium thiolate, or primary amines in polar aprotic solvents.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Substituted Phthalonitriles: Formed through nucleophilic substitution.
Phthalocyanines: Obtained through cyclization reactions.
Amines and Carboxylic Acids: Resulting from reduction and oxidation reactions, respectively.
Scientific Research Applications
4-Fluorophthalonitrile has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of phthalocyanines, which are important in dye and pigment industries.
Biology: Employed in the development of fluorescent probes and sensors for biological imaging.
Medicine: Investigated for its potential in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and photovoltaic cells
Comparison with Similar Compounds
Tetrafluorophthalonitrile: Contains four fluorine atoms, leading to different reactivity and properties.
Tetrachlorophthalonitrile: Chlorinated analogue with distinct electronic and steric effects.
1,2-Dicyanobenzene: Lacks the fluorine atom, resulting in different chemical behavior.
Uniqueness of 4-Fluorophthalonitrile: this compound is unique due to the presence of a single fluorine atom, which imparts specific electronic properties that can enhance the stability and reactivity of the compound in various chemical reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules and materials .
Properties
IUPAC Name |
4-fluorobenzene-1,2-dicarbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3FN2/c9-8-2-1-6(4-10)7(3-8)5-11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQEKYCCJLSRLEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6073601 | |
Record name | 1,2-Benzenedicarbonitrile, 4-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6073601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65610-14-2 | |
Record name | 4-Fluoro-1,2-benzenedicarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65610-14-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Benzenedicarbonitrile, 4-fluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065610142 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Benzenedicarbonitrile, 4-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6073601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Fluorophthalonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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